molecular formula C11H9BrN2O B2697731 4-Bromo-2-(pyridin-3-ylmethoxy)pyridine CAS No. 2089873-43-6

4-Bromo-2-(pyridin-3-ylmethoxy)pyridine

Cat. No.: B2697731
CAS No.: 2089873-43-6
M. Wt: 265.11
InChI Key: OAZXJQYNABBAAV-UHFFFAOYSA-N
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Description

4-Bromo-2-(pyridin-3-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position and a pyridin-3-ylmethoxy group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(pyridin-3-ylmethoxy)pyridine can be achieved through several methods. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(pyridin-3-ylmethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(pyridin-3-ylmethoxy)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(pyridin-3-ylmethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various binding interactions, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(pyridin-3-ylmethoxy)pyridine is unique due to the presence of both a bromine atom and a pyridin-3-ylmethoxy group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex molecules makes it valuable in research and industrial settings.

Properties

IUPAC Name

4-bromo-2-(pyridin-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-3-5-14-11(6-10)15-8-9-2-1-4-13-7-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZXJQYNABBAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=NC=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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